5-Fluoro-1,2-benzoxazole-3-carboxylic acid
Overview
Description
5-Fluoro-1,2-benzoxazole-3-carboxylic acid is a heterocyclic compound with the molecular formula C8H4FNO3 and a molecular weight of 181.12 g/mol . This compound is part of the benzoxazole family, which is known for its diverse applications in medicinal chemistry, pharmaceuticals, and industrial chemistry .
Mechanism of Action
Target of Action
5-Fluoro-1,2-benzoxazole-3-carboxylic acid primarily targets various enzymes or proteins such as DNA topoisomerases , protein kinases , histone deacetylases , cyclooxygenases , and cholinesterases . These targets play a crucial role in the pathway of cancer formation and proliferation .
Mode of Action
The compound interacts with its targets, leading to changes in their function. For instance, it has been observed to inhibit Erk and Akt phosphorylation in certain cell lines . The presence of fluorine in the compound significantly affects its drug capacity, related to the clearance of the drug, distribution of the drug, and intensity of drug metabolism .
Biochemical Pathways
The affected pathways primarily involve those of cancer formation and proliferation . The compound’s interaction with its targets leads to changes in these pathways, potentially inhibiting the growth and spread of cancer cells .
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of key enzymes and proteins involved in cancer formation and proliferation . This can lead to a reduction in the growth and spread of cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-1,2-benzoxazole-3-carboxylic acid typically involves the reaction of 2-aminophenol with fluorinated carboxylic acids or their derivatives under various conditions . One common method includes the use of 2-aminophenol and a fluorinated benzaldehyde in the presence of a catalyst such as nano-ZnO in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow reactors and the use of advanced catalysts to enhance reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-1,2-benzoxazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the benzoxazole ring.
Substitution: Halogen substitution reactions are common, where the fluorine atom can be replaced with other halogens or functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like bromine or chlorine . Reaction conditions typically involve controlled temperatures and the use of solvents like DMF or acetonitrile .
Major Products
The major products formed from these reactions include various substituted benzoxazole derivatives, which can have enhanced biological or chemical properties .
Scientific Research Applications
5-Fluoro-1,2-benzoxazole-3-carboxylic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-Fluoro-1,2-benzoxazole-3-carboxylic acid include:
- 5-Chloro-1,2-benzoxazole-3-carboxylic acid
- 5-Bromo-1,2-benzoxazole-3-carboxylic acid
- 5-Iodo-1,2-benzoxazole-3-carboxylic acid
Uniqueness
What sets this compound apart from its analogs is the presence of the fluorine atom, which significantly influences its chemical and biological properties. Fluorine’s high electronegativity and small size allow for unique interactions with biological targets, enhancing the compound’s potential efficacy in various applications .
Properties
IUPAC Name |
5-fluoro-1,2-benzoxazole-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4FNO3/c9-4-1-2-6-5(3-4)7(8(11)12)10-13-6/h1-3H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVIKIZJWOLGNSL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)C(=NO2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4FNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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